

characterization of novel 1,3-benzodioxole compounds from natural extracts

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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-benzodioxole

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A Comparative Guide to Novel 1,3-Benzodioxole Compounds from Natural Extracts

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.^{[1][2]} This guide provides a comparative characterization of two recently discovered 1,3-benzodioxole compounds isolated from distinct natural plant sources: Hypecoumic Acid from *Hypecoum erectum* and 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole from *Astrodaucus persicus*.

This comparison focuses on their structural elucidation, spectroscopic properties, and reported biological activities, supported by experimental data from the primary literature.

Comparative Data of Novel 1,3-Benzodioxole Compounds

The following tables summarize the key quantitative data for the two novel compounds, providing a basis for comparison of their physicochemical and biological properties.

Table 1: Source and Structural Information

Compound Name	Hypocoumic Acid	5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole
Natural Source	Hypocoum erectum (Papaveraceae)	Astrodaucus persicus (Apiaceae)
Molecular Formula	C ₁₃ H ₁₄ O ₆	C ₁₃ H ₁₇ NO ₅
Molecular Weight	266.25 g/mol	267.28 g/mol
Structure	4-(butoxycarbonyl)benzo[d][1][3]dioxole-5-carboxylic acid	5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole

Table 2: Spectroscopic Data for Structure Elucidation

Spectroscopic Data	Hypocoumic Acid[4]	5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole
HR-ESI-MS (m/z)	267.0860 [M+H] ⁺	Not explicitly provided for the pure compound.
¹ H NMR (ppm)	δH 7.66 (d, J = 8.3 Hz), 6.89 (d, J = 8.3 Hz), 6.15 (s), 4.37 (t, J = 6.6 Hz), 1.76 (m), 1.48 (m), 0.98 (t, J = 7.4 Hz)	A peak at about δH 7.00 (H-7) suggested the presence of an aromatic proton.
¹³ C NMR (ppm)	δC 169.5, 165.3, 152.1, 147.9, 133.5, 121.2, 115.7, 109.8, 102.8, 65.8, 30.6, 19.2, 13.7	Not explicitly provided for the pure compound.

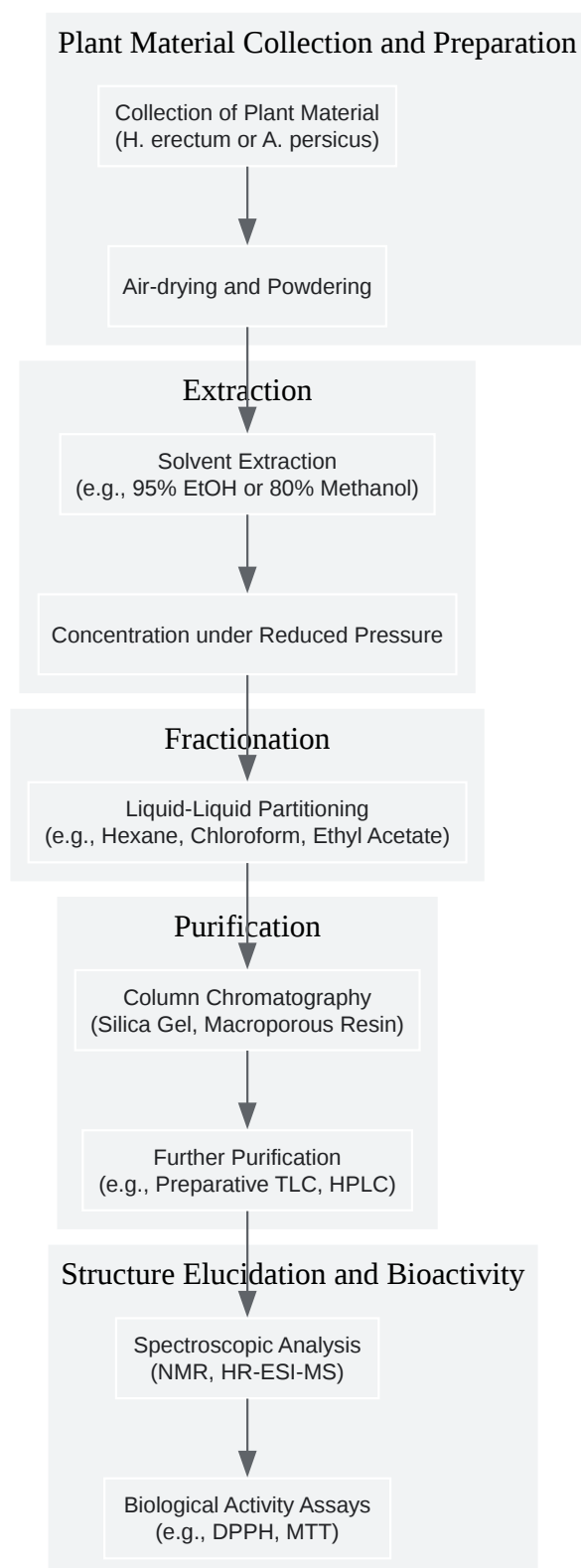
Table 3: Comparative Biological Activity

Biological Activity	Hypocoumic Acid	5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole
Assay Type	DPPH Radical Scavenging Assay	Cytotoxicity Assay (on the source fraction)
Activity Metric	IC ₅₀	IC ₅₀ of the hexane root extract
Result	86.3 ± 0.2 µM[4]	The hexane fraction of A. persicus root extract, from which this compound was isolated, showed potent anticancer activity against MCF-7 (IC ₅₀ of 0.01 µg/ml) and SW480 (IC ₅₀ of 0.36 µg/ml) cell lines.[5]
Interpretation	Moderate antioxidant activity.	The pure compound is a constituent of a highly cytotoxic extract, suggesting it may contribute to the observed anticancer effects.

Experimental Workflows and Methodologies

The following diagrams and protocols detail the experimental procedures used for the isolation and characterization of these novel compounds.

Isolation and Characterization Workflow



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Caption: General workflow for the isolation and characterization of novel 1,3-benzodioxole compounds.

Detailed Experimental Protocols

1. Extraction and Isolation of Hypecoumic Acid from *Hypecoum erectum*^[4]

- **Extraction:** The aerial parts of *H. erectum* (12.0 kg) were extracted with 95% ethanol under reflux. The solvent was removed in vacuo to yield a crude extract.
- **Fractionation:** The crude extract was suspended in distilled water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Purification:** The n-butanol extract was subjected to chromatography on a D101 macroporous adsorption resin column, eluting with a gradient of ethanol in water. Further purification of the resulting fractions was performed using silica gel column chromatography and preparative thin-layer chromatography to yield Hypecoumic Acid.

2. Extraction and Isolation of 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole from *Astrodaucus persicus*

- **Extraction:** The dried roots of *A. persicus* were macerated with 80% methanol at room temperature. The methanol extract was concentrated under reduced pressure.
- **Fractionation:** The crude extract was fractionated with hexane, chloroform, ethyl acetate, and methanol.
- **Purification:** The hexane fraction was subjected to silica gel column chromatography using a hexane/ethyl acetate gradient to yield several subfractions. These subfractions were further purified using additional chromatographic techniques to isolate the pure compound.

3. Structure Elucidation

The structures of the isolated compounds were determined by extensive spectroscopic analysis:

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded to determine the proton and carbon framework of the molecules. 2D NMR techniques (COSY, HSQC, HMBC) were used

to establish connectivity.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular formula.[\[4\]](#)

4. DPPH Radical Scavenging Assay[\[4\]](#)

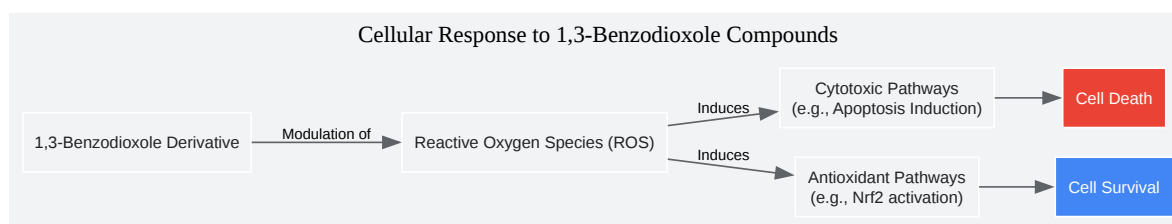
- A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol was prepared.
- Different concentrations of the test compounds were added to the DPPH solution.
- The mixture was incubated in the dark at room temperature.
- The absorbance was measured at a specific wavelength (e.g., 517 nm).
- The percentage of radical scavenging activity was calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) was determined.

5. Cytotoxicity Assay (MTT Assay)[\[5\]](#)

- Human cancer cell lines (e.g., MCF-7, SW480) were seeded in 96-well plates and incubated.
- The cells were treated with various concentrations of the test extract/compound for a specified period (e.g., 48 hours).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
- The formazan crystals formed by viable cells were dissolved in a suitable solvent (e.g., DMSO).
- The absorbance was measured using a microplate reader.
- The percentage of cell viability was calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) was determined.

Structure-Activity Relationship and Signaling Pathways

The biological activity of 1,3-benzodioxole derivatives is influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of methoxy groups, as seen in the compound from *A. persicus*, can influence cytotoxicity.



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Caption: Potential signaling pathways modulated by bioactive 1,3-benzodioxole compounds.

In summary, the newly characterized 1,3-benzodioxole compounds, Hypecoumic Acid and 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1,3]dioxole, exhibit interesting, albeit different, biological activities based on preliminary studies. Hypecoumic Acid shows promise as a natural antioxidant, while the compound from *A. persicus* is part of a highly cytotoxic extract, warranting further investigation into its specific anticancer properties. This comparative guide highlights the chemical diversity and therapeutic potential of 1,3-benzodioxole scaffolds from natural sources.

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